molecular formula C12H15NO4 B8186874 (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester

(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester

Cat. No.: B8186874
M. Wt: 237.25 g/mol
InChI Key: UQMYJSTUMJIQJB-MNOVXSKESA-N
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Description

(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is a chemical compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a benzyl carbamate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester typically involves the protection of hydroxyl groups and the formation of the tetrahydrofuran ring. One common method includes the use of benzyl carbonate as a protecting group, which can be introduced through a reaction with benzyl chloroformate . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The starting materials are typically commercially available, and the process is designed to minimize the use of hazardous reagents and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine .

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its ability to interact with specific enzymes and receptors, which could lead to the development of new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is unique due to its tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

IUPAC Name

benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMYJSTUMJIQJB-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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